molecular formula C16H12ClN3O3S B2663482 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 868674-76-4

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2663482
CAS No.: 868674-76-4
M. Wt: 361.8
InChI Key: FUYSZNNHQBKCGR-VLGSPTGOSA-N
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Description

“N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibitors

Research has identified benzothiazole derivatives as potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. Modifications to the benzothiazole ring have been investigated to improve metabolic stability, with certain analogues demonstrating reduced metabolic deacetylation, thereby maintaining in vitro potency and in vivo efficacy (Stec et al., 2011).

Antimicrobial Nano-Materials

Benzothiazol-2-yl acetamide derivatives have shown significant antimicrobial activities against pathogenic bacteria and Candida species. The introduction of chloro and methyl substituents on the benzothiazole ring enhances anticandidal activity, suggesting these compounds' potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, indicating potential use as photosensitizers in dye-sensitized solar cells (DSSCs). Their nonlinear optical (NLO) activity and interactions with proteins such as Cyclooxygenase 1 (COX1) have also been explored, highlighting their multifunctional applications (Mary et al., 2020).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide” typically involves multiple steps:

    Formation of the Benzothiazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide and a suitable base like potassium carbonate in a polar aprotic solvent.

    Chlorination: The chlorination of the benzothiazole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Acetamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2,5-dioxopyrrolidin-1-yl acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiazole core or the acetamide moiety, potentially leading to the formation of amines or reduced benzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-2-8-19-15-10(17)4-3-5-11(15)24-16(19)18-12(21)9-20-13(22)6-7-14(20)23/h1,3-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYSZNNHQBKCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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